{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester
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Overview
Description
The compound {3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This specific compound features a dioxaborolane ring, which is a common motif in boronic esters, providing stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a halogenated phenol derivative under basic conditions to form the boronic ester.
Coupling Reaction: The boronic ester is then coupled with a propylamine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carbamic acid ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medical research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are important in cancer therapy. The stability and reactivity of the dioxaborolane ring make this compound a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which {3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester exerts its effects involves the interaction of the boronic ester with various molecular targets. In Suzuki-Miyaura reactions, the boronic ester forms a complex with palladium, facilitating the transfer of the organic group to the target molecule. In biological systems, the boronic ester can interact with hydroxyl groups on enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with a different protecting group, used in hydroboration reactions.
Catecholborane: Used in hydroboration and as a reducing agent.
Uniqueness
The uniqueness of {3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester lies in its stability and reactivity due to the dioxaborolane ring. This makes it particularly useful in reactions requiring high precision and yield, such as in pharmaceutical synthesis.
This compound’s versatility and stability make it a valuable tool in both research and industrial applications, highlighting its importance in modern chemistry.
Properties
IUPAC Name |
tert-butyl N-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-12-9-13-24-16-11-8-10-15(14-16)21-26-19(4,5)20(6,7)27-21/h8,10-11,14H,9,12-13H2,1-7H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQJOJIGWKDLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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